molecular formula C7H16O B1267039 2,3,3-Trimethylbutan-1-ol CAS No. 36794-64-6

2,3,3-Trimethylbutan-1-ol

Cat. No.: B1267039
CAS No.: 36794-64-6
M. Wt: 116.2 g/mol
InChI Key: IWWVOLGZHKFWKK-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutan-1-ol is an organic compound with the molecular formula C₇H₁₆O. It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to the butanol backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,3,3-trimethylbutan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the ketone to the alcohol, yielding this compound with high efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 2,3,3-trimethylbutan-1-one. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alkane.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Hydrochloric acid or sulfuric acid for esterification, thionyl chloride for halogenation.

Major Products Formed:

    Oxidation: 2,3,3-Trimethylbutan-1-one.

    Reduction: Corresponding alkane or other reduced derivatives.

    Substitution: Various esters, halides, or other substituted products.

Scientific Research Applications

2,3,3-Trimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving alcohols.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and chemical systems. The compound’s effects are mediated through its ability to act as a nucleophile, engage in redox reactions, and undergo various chemical transformations.

Comparison with Similar Compounds

    2,3,3-Trimethylbutan-2-ol: Another branched-chain alcohol with a similar structure but differing in the position of the hydroxyl group.

    2,2,3-Trimethylbutan-1-ol: A structural isomer with a different arrangement of methyl groups.

Uniqueness: 2,3,3-Trimethylbutan-1-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural configuration imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,3,3-trimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVOLGZHKFWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958009
Record name 2,3,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36794-64-6
Record name 2,3,3-Trimethylbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036794646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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